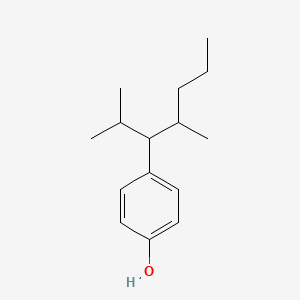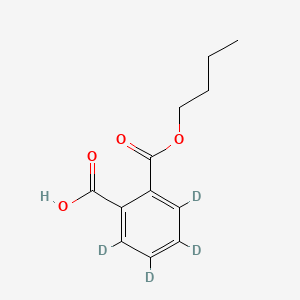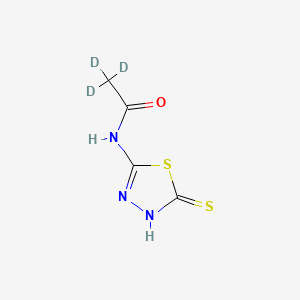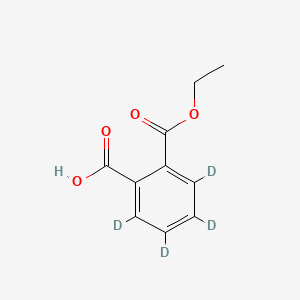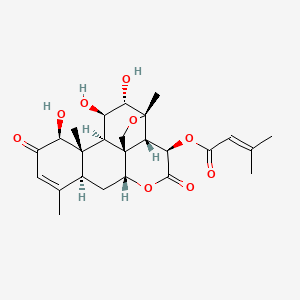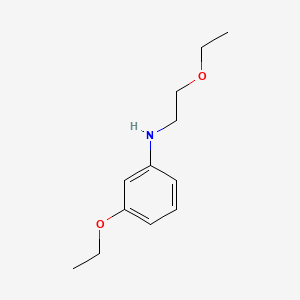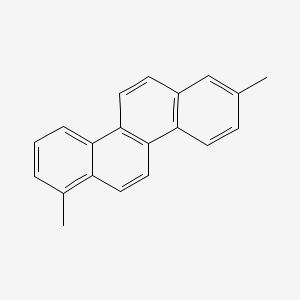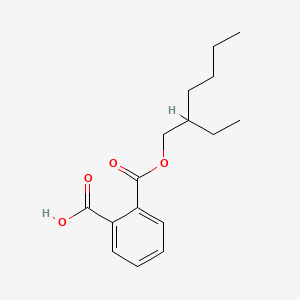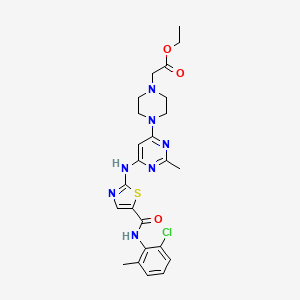![molecular formula C8H12O B588481 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one CAS No. 125642-46-8](/img/structure/B588481.png)
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound, with the molecular formula C_8H_12O, is known for its rigidity and three-dimensional shape, making it an interesting subject in various fields of scientific research .
Méthodes De Préparation
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for this compound are still under development due to the challenges associated with large-scale preparation .
Analyse Des Réactions Chimiques
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include cyclobutanone derivatives and α,β-unsaturated ketones .
Applications De Recherche Scientifique
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one involves its interaction with molecular targets through its rigid and three-dimensional structure. This interaction can influence various molecular pathways, leading to changes in biological activity. The compound’s bioisosteric properties allow it to mimic other functional groups, thereby modulating the activity of target molecules .
Comparaison Avec Des Composés Similaires
1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one is compared with other similar compounds such as:
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a molecular scaffold.
Cubane: Another rigid, three-dimensional structure used in materials science and drug discovery.
Higher Bicycloalkanes: These compounds share similar structural features and applications.
The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, making it a valuable bioisostere in drug discovery .
Propriétés
Numéro CAS |
125642-46-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.183 |
Nom IUPAC |
1-(3-bicyclo[1.1.1]pentanyl)propan-2-one |
InChI |
InChI=1S/C8H12O/c1-6(9)2-8-3-7(4-8)5-8/h7H,2-5H2,1H3 |
Clé InChI |
WICZWAZRAINBLA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CC(C1)C2 |
Synonymes |
2-Propanone, 1-bicyclo[1.1.1]pent-1-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)
